5-Aminoindole

Descripción general

Descripción

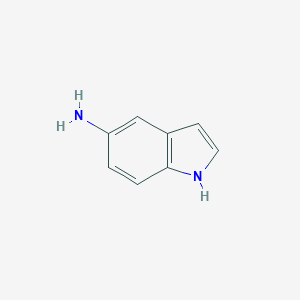

5-Aminoindole is an organic compound with the chemical formula C8H8N2 It is a derivative of indole, featuring an amino group at the 5-position

Synthetic Routes and Reaction Conditions:

Electropolymerization Method: One common method for synthesizing this compound involves the electropolymerization of indole derivatives on conductive electrode surfaces.

Self-Templated Method: Another approach involves a self-templated method where the this compound monomer with amphiphilic structures forms micelles by self-assembly in an aqueous solution.

Industrial Production Methods:

Template-Free Synthesis: A scalable and controllable synthesis method for poly-5-aminoindole nanoparticles has been developed.

Types of Reactions:

Reduction: Reduction reactions can also be performed on this compound, typically using reducing agents like sodium borohydride.

Substitution: This compound can participate in substitution reactions, where the amino group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Ammonium persulfate is commonly used for oxidation reactions involving this compound.

Reducing Agents: Sodium borohydride is a typical reducing agent used in reactions with this compound.

Solvents: Common solvents include water, acetonitrile, and sulfuric acid as a buffer.

Major Products:

Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

Reduction Products: Reduction reactions typically yield reduced forms of this compound, such as 5-aminoindoline.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Aminoindole as a Drug Candidate

This compound has been investigated for its potential as a drug candidate due to its ability to modulate histamine receptors, particularly H3 receptors. This modulation can influence neurotransmitter levels and may be beneficial in treating conditions such as obesity, cardiovascular diseases, neurological disorders, and cognitive impairments . The compound has shown promise in various studies:

- Obesity and Cognitive Disorders : Research indicates that this compound derivatives can be effective in treating obesity and cognitive disorders like ADHD and Alzheimer's disease by modulating neurotransmitter secretion .

- Insect Growth Regulation : A recent study demonstrated that this compound significantly inhibited the growth of Hyphantria cunea larvae by affecting trehalose metabolism and chitin biosynthesis, suggesting its potential use as a pest control agent .

Material Science Applications

Poly(this compound) Nanoparticles

The synthesis of poly(this compound) nanoparticles (PIn-5-NH2) has opened new avenues in material science. These nanoparticles exhibit excellent conductivity and can be utilized in various applications:

- Electrochemical Biosensors : PIn-5-NH2 nanoparticles have been successfully integrated into multiplexed electrochemical biosensors. These sensors can detect multiple cancer markers with high sensitivity and selectivity, showcasing their potential in medical diagnostics .

- Composite Materials : Graphene-poly(this compound) composites have been developed as catalyst supports for methanol electrooxidation. These composites provide a uniform distribution of platinum nanoparticles, enhancing the performance of fuel cells .

Biotechnological Applications

Hydrophobic Charge Induction Chromatography (HCIC)

- High Adsorption Capacity : AI-Sepharose exhibits significant adsorption capabilities for proteins like lysozyme and bovine serum albumin, making it valuable for protein purification processes .

- Influence of Ionic Conditions : The adsorption kinetics are influenced by salt concentration and type, which is critical for optimizing protein purification protocols .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Electrochemical Biosensors

A study demonstrated the application of PIn-5-NH2 nanoparticles in developing an electrochemical immunosensor capable of detecting multiple cancer biomarkers simultaneously. The sensor exhibited ultra-high sensitivity due to the unique properties of the nanoparticles, including their large surface area and functional groups that facilitate antibody binding .

Case Study 2: Pest Control

Research focused on the impact of this compound on Hyphantria cunea larvae revealed its effectiveness as an insect growth regulator. The compound inhibited trehalose-6-phosphate synthase activity, leading to reduced chitin biosynthesis and growth arrest in larvae. This highlights its potential application in agricultural pest management strategies .

Mecanismo De Acción

The mechanism of action of 5-Aminoindole involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

5-Aminoindole can be compared with other indole derivatives:

Similar Compounds: Indole, 5-fluoroindole, and 5-bromoindole are some of the similar compounds.

Actividad Biológica

5-Aminoindole is an indole derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and implications in medicinal chemistry, supported by relevant case studies and research findings.

This compound (C₈H₈N₂) is characterized by the following properties:

- Molecular Weight : 132.16 g/mol

- Melting Point : 130-134 °C

- Boiling Point : 190 °C (at 6 mmHg)

- Appearance : Off-white to grey-brown crystalline powder

Synthesis Methods

Recent studies have highlighted efficient methods for synthesizing this compound derivatives. For instance, a transition-metal-free method has been developed for the chemoselective addition of this compound to alkynes, producing various enamines while preserving the amino group . This method not only enhances synthetic accessibility but also facilitates further structural modifications for biological assessments.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. For example, when modified with gold nanoparticles, they exhibited excellent antibacterial activities against various pathogens . This suggests potential applications in treating infections.

Antioxidant Properties

Research indicates that the aminoindole structure possesses intrinsic antioxidant potential. Studies have shown that compounds related to this compound can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Gastrointestinal Motility

One notable biological activity of this compound derivatives is their influence on gastrointestinal motility. A study identified a gut bacterial metabolite derived from dietary sources of tryptophan, which includes this compound, as a potent stimulant of intestinal motility through modulation of L-type voltage-gated calcium channels (LTCCs) . This finding opens avenues for developing treatments for gastrointestinal disorders such as constipation.

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound derivatives showed superior activity against bacterial strains compared to traditional antibiotics. The incorporation of indole structures into nanoparticle formulations enhanced their efficacy significantly .

- Gastrointestinal Applications : In animal models, administration of 5-hydroxyindole (a metabolite of this compound) resulted in improved gut transit times without significantly altering the gut microbiota composition. This positions it as a safer alternative to conventional laxatives .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Aminoindole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation or reductive amination under controlled conditions. For example, automated sequential injection in continuous flow systems ensures precise temperature and pressure regulation, improving reproducibility and safety . Reaction optimization should include monitoring via inline spectroscopy (e.g., NMR or UV-Vis) to track intermediates and byproducts. Yield and purity are highly dependent on catalyst selection (e.g., Pd/C or Raney Ni) and solvent systems (e.g., ethanol/water mixtures) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are critical for structural validation. For this compound, H NMR should exhibit characteristic peaks: a singlet for the NH group (δ ~5.2 ppm) and aromatic protons (δ ~6.5–7.5 ppm). UV-Vis spectra (e.g., λ ~280–290 nm in ethanol) must align with literature data . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the recommended storage conditions for this compound to maintain stability?

- Methodological Answer : this compound should be stored at 0–6°C in airtight, light-protected containers to prevent degradation. Stability tests using HPLC over 6–12 months can confirm purity retention. Degradation products (e.g., oxidized indole derivatives) should be monitored via mass spectrometry .

Advanced Research Questions

Q. How can contradictory spectral data for this compound across studies be resolved?

- Methodological Answer : Discrepancies in NMR or UV-Vis data often arise from solvent effects, impurities, or instrumentation calibration. Researchers should:

- Replicate experiments using standardized solvents (e.g., DMSO-d for NMR).

- Compare results with high-purity reference samples (e.g., CAS 5192-03-0 ).

- Use multivariate analysis (e.g., PCA) to identify outlier datasets .

- Cross-validate with alternative techniques like FT-IR or X-ray crystallography if available .

Q. What strategies optimize this compound’s application in hydrophobic charge induction chromatography (HCIC)?

- Methodological Answer : this compound acts as a ligand in HCIC by leveraging its indole ring’s hydrophobicity and amino group’s pH-sensitive charge. Optimization involves:

- Screening buffer pH (4.0–9.0) to modulate binding affinity.

- Testing ligand density on resin surfaces (e.g., 10–50 μmol/mL) via titration assays.

- Comparing elution profiles with competing ligands (e.g., 4-aminoindole) to assess selectivity .

Q. How can computational modeling enhance the design of this compound derivatives for medicinal chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Molecular docking studies (e.g., AutoDock Vina) can screen derivatives for binding to target proteins (e.g., kinases). Experimental validation via SAR analysis (e.g., modifying substituents on the indole ring) should correlate with computational predictions .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing reaction yield variability in this compound synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Response Surface Methodology (RSM) models nonlinear relationships, while ANOVA tests significance (p < 0.05). Replicate trials (n ≥ 3) and error bars (SD or SEM) ensure robustness .

Q. How should researchers document and present spectral data for this compound in publications?

- Methodological Answer : Follow IUPAC guidelines for spectral reporting:

- Include raw data (e.g., JCAMP-DX files for UV-Vis ).

- Annotate NMR spectra with integration values and coupling constants.

- Provide calibration details (e.g., Shimadzu UV 190 settings ).

- Use tables to compare observed vs. literature peaks, noting deviations .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when using this compound in multi-lab studies?

- Methodological Answer : Adopt FAIR data principles:

- Publish synthetic protocols in open repositories (e.g., Protocols.io ).

- Share spectral data in public databases (e.g., NIST ).

- Use certified reference materials (CRMs) for calibration .

- Disclose batch-specific impurities via HPLC-MS .

Q. What frameworks are effective for formulating hypothesis-driven research questions involving this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Novelty: "How does this compound’s electronic structure influence its fluorescence quenching in sensor applications?"

- Feasibility: Pilot studies using UV-Vis titrations to assess binding constants .

Propiedades

IUPAC Name |

1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBIFHNDZBSCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063734 | |

| Record name | 5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5192-03-0 | |

| Record name | 5-Aminoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5192-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q732PG0Y16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.